2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride
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Overview
Description
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxyethyl group and a sulfonimidoyl group attached to an ethanamine backbone. This compound is often used in research settings due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-methoxyethylamine with a sulfonyl chloride derivative under controlled conditions to form the sulfonimidoyl intermediate. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the use of catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted ethanamine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- 2-Methoxyethylamine
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
Uniqueness
Compared to similar compounds, 2-(2-Methoxyethylsulfonimidoyl)ethanamine;dihydrochloride is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyethylsulfonimidoyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.2ClH/c1-9-3-5-10(7,8)4-2-6;;/h7H,2-6H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQXPPMCUVJBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=N)(=O)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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